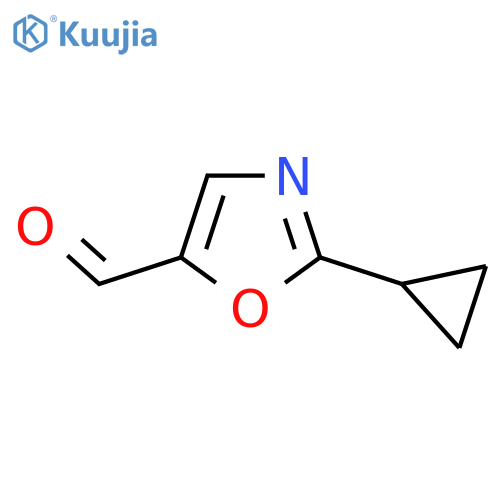

Cas no 1267443-15-1 (2-cyclopropyloxazole-5-carbaldehyde)

2-cyclopropyloxazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-cyclopropyloxazole-5-carbaldehyde

- 2-cyclopropyl-1,3-oxazole-5-carbaldehyde

- 5-Oxazolecarboxaldehyde, 2-cyclopropyl-

- CID 82125017

-

- MDL: MFCD19347086

- インチ: 1S/C7H7NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2

- InChIKey: RMYLHMXQZVNBLW-UHFFFAOYSA-N

- ほほえんだ: O1C(C=O)=CN=C1C1CC1

計算された属性

- せいみつぶんしりょう: 137.047678466g/mol

- どういたいしつりょう: 137.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1

- 疎水性パラメータ計算基準値(XlogP): 0.7

2-cyclopropyloxazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0320-500MG |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 95% | 500MG |

¥ 3,036.00 | 2023-03-15 | |

| Enamine | EN300-321805-5g |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 95% | 5g |

$2981.0 | 2023-09-04 | |

| Enamine | EN300-321805-2.5g |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 95.0% | 2.5g |

$1568.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0320-5G |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 95% | 5g |

¥ 13,642.00 | 2023-03-15 | |

| TRC | B425163-10mg |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 10mg |

$ 70.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0320-100MG |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 95% | 100MG |

¥ 1,141.00 | 2023-03-15 | |

| Enamine | EN300-321805-0.25g |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 95.0% | 0.25g |

$396.0 | 2025-03-19 | |

| Enamine | EN300-321805-0.1g |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 95.0% | 0.1g |

$277.0 | 2025-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0320-1G |

2-cyclopropyl-1,3-oxazole-5-carbaldehyde |

1267443-15-1 | 95% | 1g |

¥ 4,547.00 | 2023-03-15 | |

| 1PlusChem | 1P000TMV-1g |

5-Oxazolecarboxaldehyde, 2-cyclopropyl- |

1267443-15-1 | 95% | 1g |

$1045.00 | 2025-02-18 |

2-cyclopropyloxazole-5-carbaldehyde 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

2-cyclopropyloxazole-5-carbaldehydeに関する追加情報

Introduction to 2-cyclopropyloxazole-5-carbaldehyde (CAS No. 1267443-15-1)

2-cyclopropyloxazole-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1267443-15-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a cyclopropyl group attached to an oxazole ring, which is further functionalized with a formyl group at the 5-position. The unique structural attributes of this molecule make it a valuable intermediate in synthetic chemistry and a potential building block for various pharmacologically active agents.

The cyclopropyloxazole core is particularly noteworthy due to its rigid bicyclic structure, which can influence both the electronic properties and steric environment of the molecule. The presence of the aldehyde functionality (–CHO) at the 5-position of the oxazole ring introduces reactivity that is amenable to further chemical transformations, such as condensation reactions, reduction, or oxidation processes. These characteristics have positioned 2-cyclopropyloxazole-5-carbaldehyde as a subject of interest in medicinal chemistry and materials science.

In recent years, there has been growing interest in oxazole derivatives due to their diverse biological activities. Oxazoles are known for their role as scaffolds in drug discovery, exhibiting properties such as antimicrobial, anti-inflammatory, and anticonvulsant effects. The incorporation of a cyclopropyl group into the oxazole framework can modulate these activities by altering electronic distributions and steric interactions. Specifically, the 2-cyclopropyloxazole-5-carbaldehyde structure may serve as a precursor for synthesizing novel compounds with enhanced pharmacological profiles.

One of the most compelling aspects of 2-cyclopropyloxazole-5-carbaldehyde is its utility in constructing more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings. The aldehyde group can readily participate in these transformations, allowing chemists to attach aryl or vinyl groups and generate derivatives with tailored properties. Such modifications are crucial in developing new therapeutic agents where specific biological targets require precise molecular architectures.

Recent advancements in synthetic methodologies have enabled more efficient access to 2-cyclopropyloxazole-5-carbaldehyde and its derivatives. For instance, transition-metal-catalyzed reactions have been employed to streamline the construction of the cyclopropyloxazole core, reducing reaction times and improving yields. These innovations are particularly relevant in industrial settings where scalability and cost-effectiveness are paramount.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their prevalence in natural products and known drug entities. 2-cyclopropyloxazole-5-carbaldehyde fits into this category as it combines elements that are often associated with bioactivity—oxazoles, cyclopropanes, and aldehydes. Researchers are exploring its potential as a precursor for kinase inhibitors, which play a critical role in treating cancers and inflammatory diseases. The cyclopropyl moiety, in particular, has been linked to improved binding affinity and selectivity in drug-like molecules.

In addition to its pharmaceutical applications, 2-cyclopropyloxazole-5-carbaldehyde has found utility in materials science. The unique electronic properties of this compound make it a candidate for organic semiconductors or luminescent materials. Its ability to undergo further functionalization allows for the design of materials with specific optoelectronic characteristics, which could be beneficial in display technologies or sensors.

The synthesis of 2-cyclopropyloxazole-5-carbaldehyde typically involves multi-step processes that begin with readily available precursors such as 2-hydroxyoxazole or cyclopropanecarboxaldehyde. Advanced techniques like organometallic chemistry have been employed to achieve regioselective transformations, ensuring that the formyl group is introduced at the desired position on the oxazole ring. These synthetic strategies highlight the compound's importance as a synthetic intermediate.

Evaluation of 2-cyclopropyloxazole-5-carbaldehyde often involves spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity. Additionally, computational studies have been utilized to predict its reactivity and potential interactions with biological targets. These approaches provide valuable insights into how modifications to the molecule might influence its behavior in vitro or in vivo.

The future prospects for 2-cyclopropyloxazole-5-carbaldehyde are promising, given its versatility as a building block. As research continues to uncover new applications for oxazole derivatives, compounds like this one are likely to play an increasingly important role in drug discovery and material development. Collaborative efforts between academia and industry will be essential to fully realize their potential.

1267443-15-1 (2-cyclopropyloxazole-5-carbaldehyde) 関連製品

- 52426-83-2(2-ethenyloxane)

- 1216835-39-0(N-(4-methoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide)

- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)

- 1357353-08-2(6-BROMO-1-HEXANOL)

- 1805977-76-7(2-Amino-5-(aminomethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

- 2243515-59-3(Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate)

- 1780658-45-8(2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol)

- 592550-44-2(2-methyl-1-(4-methylphenyl)methyl-1H-indole-3-carbaldehyde)

- 2059965-95-4(4,4-difluoro-3-methoxyoxane)

- 631890-97-6(2-2-(dimethylamino)ethyl-1-(3-ethoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)